Glyyunnansapogenin A

Description

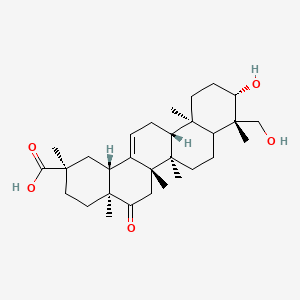

Glyyunnansapogenin A (C₃₀H₄₆O₅) is an oleanane-type pentacyclic triterpenoid isolated from the roots of Glycyrrhiza yunnanensis Cheng f. et L. K. Tai (Leguminosae). Its structure was elucidated as 3β,24-dihydroxy-16-oxo-olean-12-en-29-oic acid through spectral analyses, including IR, NMR, MS, and CD . This compound is characterized by hydroxyl groups at C-3 and C-24, a ketone at C-16, and a carboxylic acid at C-27. It is part of a broader class of triterpenoids in G. yunnanensis, which exhibit structural diversity due to variations in hydroxylation, oxidation, and double bond positioning .

Properties

CAS No. |

131137-98-9 |

|---|---|

Molecular Formula |

C30H46O5 |

Molecular Weight |

486.693 |

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bR)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-5-oxo-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(24(34)35)13-14-26(2)19(15-25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)16-23(26)33/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,25-,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

JLSMRQKPAPRPMB-ZFAAWLBYSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)CO)O)C)C)C(=O)O |

Synonyms |

glyyunnansapogenin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Glyyunnansapogenin B (C₃₀H₄₈O₅)

- Structure : 3β,21α,24-trihydroxy-olean-12-en-30-oic acid .

- Key Differences :

- Additional hydroxyl group at C-21α.

- Carboxylic acid positioned at C-30 instead of C-28.

- Absence of the 16-oxo group present in Glyyunnansapogenin A.

- Implications : The C-30 carboxylic acid and C-21α hydroxyl may influence solubility and receptor binding compared to this compound .

Glyyunnansapogenin E (C₃₀H₄₆O₅)

- Structure : Revised to 3β,15,22-trihydroxy-11,13(18)-oleanadien-28-oic acid .

- Key Differences :

- Double bonds at C-11,13(18) instead of C-12.

- Hydroxyl groups at C-15 and C-22.

- Carboxylic acid at C-26.

- Implications : The conjugated diene system (C-11,13) and altered hydroxylation may confer distinct reactivity or bioactivity compared to this compound’s isolated C-12 double bond .

Glyyunnansapogenin F (C₃₀H₄₆O₅)

- Structure : 3β,24-dihydroxy-16-oxo-11,13(18)-oleanadien-30-oic acid .

- Key Differences :

- Double bonds at C-11,13(18) vs. C-12 in this compound.

- Carboxylic acid at C-30 instead of C-29.

- Implications : The conjugated diene system and shifted carboxylic acid position may affect metabolic stability or interaction with biological targets .

Macedonic Acid (C₃₀H₄₆O₅)

Glycyrrhetinic Acid (C₃₀H₄₆O₄)

- Source : Glycyrrhiza glabra.

- Structure : 3β-hydroxy-11-oxoolean-12-en-30-oic acid .

- Key Differences :

- 11-oxo group instead of 16-oxo in this compound.

- Absence of the C-24 hydroxyl group.

- Implications : The 11-oxo group is critical for glycyrrhetinic acid’s anti-inflammatory properties, whereas this compound’s 16-oxo and C-24 hydroxyl may direct its bioactivity toward other targets .

Comparative Data Table

Discussion of Structural and Functional Implications

- Hydroxylation Patterns : The presence of hydroxyl groups at C-24 in this compound and its analogs may enhance hydrophilicity and hydrogen-bonding capacity compared to glycyrrhetinic acid, which lacks this group .

- Carboxylic Acid Position : Shifts between C-28, C-29, and C-30 alter molecular polarity and may affect interactions with biological membranes or transporters .

Q & A

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

- Methodological Answer : Publish negative data in preprint repositories (e.g., bioRxiv) or journals specializing in null results (e.g., PLOS ONE). Clearly describe experimental conditions, including batch numbers and instrumentation settings. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.